molecular formula C30H44N8O4 B1330202 Phenylalanyl-leucyl-arginyl phenylalaninamide CAS No. 80690-77-3

Phenylalanyl-leucyl-arginyl phenylalaninamide

Cat. No. B1330202
CAS RN: 80690-77-3
M. Wt: 580.7 g/mol
InChI Key: SYJIRHFYUNCRMF-QORCZRPOSA-N
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Description

Phenylalanyl-leucyl-arginyl phenylalaninamide is a chemical compound with the molecular formula C30H44N8O4 . It is also known by the equivalent term FLRFamide .

Scientific Research Applications

Peptide Synthesis and Enzyme Utilization

Phenylalanyl-leucyl-arginyl phenylalaninamide has been utilized in the field of peptide synthesis, particularly using enzymatic methods. Carboxypeptidase Y, an enzyme, was immobilized and used to catalyze the synthesis of related peptides, demonstrating the potential of this approach in peptide synthesis (Cramer & Horváth, 1989).

Development of Peptide Coupling Techniques

The compound has contributed to the development of peptide coupling techniques. A study conducted on the coupling of benzyloxycarbonyl-phenylalanyl-arginine with leucyl-aspartic acid dibenzyl ester served as a model system for resynthesizing fragments of proteins, indicating the importance of these peptides in protein research (Izumiya, Noda, & Anfinsen, 1971).

Role in Protein Modification

Phenylalanyl-leucyl-arginyl phenylalaninamide plays a role in the enzymatic modification of proteins. Bovine serum albumin, modified with arginine, showed increased acceptor activity for leucine and phenylalanine, highlighting the significance of these peptides in protein modification studies (Leibowitz & Soffer, 1971).

Investigation in Cardioregulatory Neuropeptides

This peptide has been investigated in the context of cardioexcitatory neuropeptides in molluscs, providing insights into the evolution and diversity of peptide structure and function (Price, 1986).

Insights into Enzyme Substrate Specificity

Research on the peptide has contributed to understanding the substrate specificity of enzymes like leucyl/phenylalanyl-tRNA protein transferase, an important aspect in the study of protein synthesis (Leibowitz & Soffer, 1971).

properties

IUPAC Name

(2S)-N-[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-4-methylpentanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H44N8O4/c1-19(2)16-25(38-27(40)22(31)17-20-10-5-3-6-11-20)29(42)36-23(14-9-15-35-30(33)34)28(41)37-24(26(32)39)18-21-12-7-4-8-13-21/h3-8,10-13,19,22-25H,9,14-18,31H2,1-2H3,(H2,32,39)(H,36,42)(H,37,41)(H,38,40)(H4,33,34,35)/t22-,23-,24-,25-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYJIRHFYUNCRMF-QORCZRPOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=CC=C1)C(=O)N)NC(=O)C(CC2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N)NC(=O)[C@H](CC2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H44N8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001001417
Record name 2-[(2-Amino-1-hydroxy-3-phenylpropylidene)amino]-N-{5-carbamimidamido-1-hydroxy-1-[(1-hydroxy-1-imino-3-phenylpropan-2-yl)imino]pentan-2-yl}-4-methylpentanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001001417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

580.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Phenylalanyl-leucyl-arginyl phenylalaninamide

CAS RN

80690-77-3
Record name Phenylalanyl-leucyl-arginyl phenylalaninamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080690773
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-[(2-Amino-1-hydroxy-3-phenylpropylidene)amino]-N-{5-carbamimidamido-1-hydroxy-1-[(1-hydroxy-1-imino-3-phenylpropan-2-yl)imino]pentan-2-yl}-4-methylpentanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001001417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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